molecular formula C9H6BrN3O3 B14950244 6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one

6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one

Cat. No.: B14950244
M. Wt: 284.07 g/mol
InChI Key: WRKADMPGCJFMBM-UHFFFAOYSA-N
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Description

6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 8th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinazolin-4-one, followed by nitration to introduce the nitro group at the 8th position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and advanced purification techniques such as recrystallization and chromatography. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is 6-bromo-2-methyl-8-amino-3,4-dihydroquinazolin-4-one.

    Substitution: Products depend on the nucleophile used, resulting in various substituted quinazolinones.

Scientific Research Applications

6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of bromine, methyl, and nitro groups on the quinazolinone scaffold. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C9H6BrN3O3

Molecular Weight

284.07 g/mol

IUPAC Name

6-bromo-2-methyl-8-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C9H6BrN3O3/c1-4-11-8-6(9(14)12-4)2-5(10)3-7(8)13(15)16/h2-3H,1H3,(H,11,12,14)

InChI Key

WRKADMPGCJFMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)N1

Origin of Product

United States

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